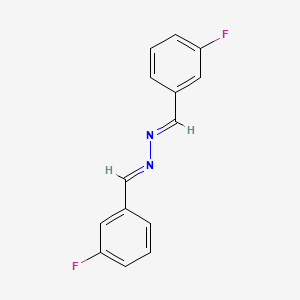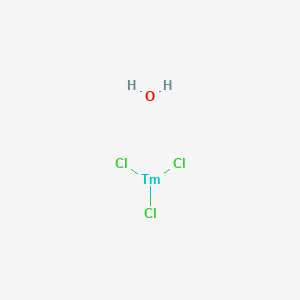![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/new.no-structure.jpg)
CATECHOL, [14C(U)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catechol, [14C(U)] is a radiolabeled form of catechol, also known as 1,2-dihydroxybenzene or pyrocatechol. Catechol is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols. This colorless compound occurs naturally in trace amounts and is synthetically produced for various applications .
准备方法
Synthetic Routes and Reaction Conditions
Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as phosphoric acid . Another method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide . For the radiolabeled version, [14C(U)] catechol, phenol labeled with carbon-14 can be used as a starting material .
Industrial Production Methods
Industrial production of catechol typically involves the direct hydroxylation of phenol with peroxides, which also produces hydroquinone as a byproduct . This method is favored due to its efficiency and the availability of phenol as a starting material.
化学反应分析
Types of Reactions
Catechol undergoes various chemical reactions, including:
Oxidation: Catechol can be oxidized to form ortho-benzoquinone.
Reduction: The semiquinone radical formed during oxidation can be reduced back to catechol.
Substitution: Catechol can participate in substitution reactions, such as the formation of methylenedioxybenzene when reacted with dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like dichloromethane and bis(2-chloroethyl) ether are used for substitution reactions.
Major Products
Oxidation: Ortho-benzoquinone.
Reduction: Catechol.
Substitution: Methylenedioxybenzene and dibenzo-18-crown-6-polyether.
科学研究应用
Catechol, [14C(U)] has numerous applications in scientific research:
作用机制
Catechol exerts its effects primarily through its ability to undergo redox reactions. It can be oxidized to form reactive intermediates such as ortho-benzoquinone, which can further participate in various chemical reactions . These intermediates can interact with molecular targets, including enzymes and cellular components, leading to various biological effects .
相似化合物的比较
Catechol is similar to other benzenediols such as resorcinol and hydroquinone. its unique ortho-dihydroxy structure allows it to undergo specific reactions that are not as readily accessible to its isomers . For example:
Resorcinol: Has hydroxyl groups in the meta position, leading to different reactivity and applications.
Hydroquinone: Has hydroxyl groups in the para position, making it more suitable for certain oxidation reactions.
Similar Compounds
属性
CAS 编号 |
19481-10-8 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
122.22 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)







